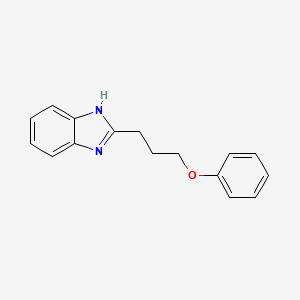

2-(3-phenoxypropyl)-1H-benzimidazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-phenoxypropyl)-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O/c1-2-7-13(8-3-1)19-12-6-11-16-17-14-9-4-5-10-15(14)18-16/h1-5,7-10H,6,11-12H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSRJZTUPHCWECZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCCC2=NC3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 3 Phenoxypropyl 1h Benzimidazole and Its Analogs

General Synthetic Routes to 1H-Benzimidazoles

The construction of the 1H-benzimidazole scaffold can be achieved through various synthetic pathways, often tailored to the desired substitution pattern and the principles of efficiency and sustainability.

Condensation Reactions Involving o-Phenylenediamine (B120857) and Carbonyl Precursors

A prevalent and classical method for synthesizing 2-substituted benzimidazoles is the condensation reaction between an o-phenylenediamine and a carbonyl compound, such as an aldehyde or a carboxylic acid. nih.govjyoungpharm.orgorientjchem.org This reaction, often referred to as the Phillips-Ladenburg synthesis, typically proceeds under acidic conditions and involves the formation of a Schiff base intermediate, followed by cyclization and dehydration to yield the benzimidazole (B57391) ring. orientjchem.org

The choice of carbonyl precursor dictates the substituent at the 2-position of the benzimidazole. For instance, reacting o-phenylenediamine with an aldehyde generally yields a 2-alkyl or 2-aryl benzimidazole. The reaction conditions can be optimized by using various catalysts and solvents to improve yields and reaction times.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

| o-Phenylenediamine | Benzaldehyde | NH₄Cl, CHCl₃, RT | 2-phenyl-1H-benzimidazole | nih.gov |

| o-Phenylenediamine | Various Aldehydes | p-TsOH, DMF, 80°C | 2-substituted-1H-benzimidazoles | orientjchem.org |

| o-Phenylenediamine | Carboxylic Acids | p-TsOH, Toluene, Reflux | 2-substituted-1H-benzimidazoles | orientjchem.org |

Cyclization Reactions for Benzimidazole Core Formation

Beyond the direct condensation of o-phenylenediamines with carbonyl compounds, other cyclization strategies are employed for the formation of the benzimidazole core. These can involve intramolecular reactions of appropriately substituted benzene (B151609) derivatives. For example, the reductive cyclization of o-nitroanilines that have been N-acylated can lead to the formation of 2-substituted benzimidazoles.

Another approach involves the oxidative cyclization of N-aryl-amidines. This method allows for the formation of the imidazole (B134444) ring through an intramolecular C-H amination reaction, often facilitated by a suitable oxidizing agent. These methods provide alternative pathways to the benzimidazole core, sometimes offering advantages in terms of substrate scope or functional group tolerance.

Modern Catalytic Approaches in Benzimidazole Synthesis (e.g., Er(OTf)₃ catalysis)

Modern synthetic chemistry has introduced a variety of catalytic systems to enhance the efficiency and selectivity of benzimidazole synthesis. Lewis acids, such as erbium(III) trifluoromethanesulfonate (B1224126) (Er(OTf)₃), have been demonstrated to be effective catalysts for the condensation of o-phenylenediamine with aldehydes. researchgate.netlookchem.comresearchgate.net The use of Er(OTf)₃ can lead to the selective formation of 1,2-disubstituted benzimidazoles, particularly with electron-rich aldehydes, in short reaction times and often without the need for organic solvents. researchgate.netlookchem.comresearchgate.net

The proposed mechanism suggests that the Lewis acid activates the carbonyl group of the aldehyde, facilitating the nucleophilic attack by the amino group of o-phenylenediamine and promoting the subsequent cyclization and aromatization steps. researchgate.net This catalytic approach offers a greener and more efficient alternative to traditional methods that may require harsh conditions or stoichiometric reagents.

Green Chemistry Principles in Benzimidazole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of benzimidazoles to minimize environmental impact. thermofisher.com This includes the use of environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG), the development of catalyst-free reactions, or the use of recyclable catalysts. thermofisher.com Microwave-assisted synthesis has also emerged as a green technique, often leading to significantly reduced reaction times, lower energy consumption, and improved yields compared to conventional heating methods. orientjchem.org

Furthermore, the use of solid-supported reagents and catalysts simplifies product purification and allows for the recovery and reuse of the catalytic material, aligning with the principles of waste reduction and atom economy. The development of one-pot, multi-component reactions for benzimidazole synthesis is another key area of green chemistry, as it reduces the number of synthetic steps and purification procedures.

Specific Synthesis of 2-(3-phenoxypropyl)-1H-benzimidazole

The synthesis of the target compound, this compound, can be envisioned through two primary strategies: building the benzimidazole ring with the side chain already incorporated into one of the precursors, or attaching the side chain to a pre-formed benzimidazole core.

Alkylation Strategies for Introduction of the Phenoxypropyl Side Chain

A common and versatile method for introducing substituents onto the benzimidazole ring is through alkylation. To synthesize this compound, a plausible approach involves the N-alkylation of a 2-unsubstituted or a 2-protected benzimidazole with a suitable phenoxypropylating agent, such as 1-bromo-3-phenoxypropane.

This reaction is typically carried out in the presence of a base, which deprotonates the nitrogen of the benzimidazole, forming a nucleophilic benzimidazolide (B1237168) anion that then displaces the halide from the alkylating agent. Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH) in a suitable solvent like dimethylformamide (DMF) or acetone.

Optimization of Reaction Conditions and Yields

The synthesis of benzimidazole derivatives, including analogs of this compound, is often optimized to achieve higher yields and purity. Reaction conditions can be fine-tuned by altering catalysts, solvents, temperature, and reaction times. While specific optimization data for this compound is not extensively detailed in the public domain, general principles for 2-substituted benzimidazole synthesis can be applied.

The condensation reaction between an o-phenylenediamine and an appropriate carboxylic acid or aldehyde is a common route for benzimidazole synthesis. organic-chemistry.orgnih.gov The optimization of this process often involves exploring various parameters to drive the reaction to completion efficiently and with minimal side products. For instance, in the synthesis of 2-phenyl-1H-benzimidazole, various catalysts and conditions have been compared to maximize yield. beilstein-journals.org

Key parameters that are typically optimized include:

Catalyst: Lewis acids, Brønsted acids, and solid-supported catalysts are frequently employed. For example, Erbium(III) triflate (Er(OTf)₃) has been used as an effective catalyst. beilstein-journals.org Nanoparticle catalysts, such as zinc oxide (ZnO), have also been shown to be highly efficient and reusable, offering a green chemistry approach. researchgate.netresearchgate.net

Solvent: The choice of solvent can significantly impact reaction rates and yields. Solvents range from polar protic (e.g., water, ethanol) to aprotic (e.g., DMF), and in some cases, solvent-free conditions are utilized for a more environmentally friendly process. nih.gov

Temperature: Reaction temperatures can vary from room temperature to elevated temperatures under reflux or microwave irradiation to accelerate the reaction. beilstein-journals.org

Reaction Time: Optimization aims to find the shortest possible reaction time that provides the maximum yield, which can range from minutes to several hours. researchgate.net

Below is a table summarizing the optimization of reaction conditions for the synthesis of a model compound, 2-phenyl-benzimidazole, which illustrates the general approach.

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

| 1 | Er(OTf)₃ (10) | H₂O | 1 | 5 | 35 (1a), 50 (1b) | beilstein-journals.org |

| 2 | Er(OTf)₃ (10) | Toluene | 120 | 120 | 52 (1a), 40 (1b) | beilstein-journals.org |

| 3 | ZnO NPs (5 mg) | Solvent-free | RT | 10 | 98 | researchgate.netresearchgate.net |

| 4 | None | Solvent-free | RT | 60 | 0 | researchgate.netresearchgate.net |

| (1a = 2-phenyl-1H-benzimidazole, 1b = 1-benzyl-2-phenyl-1H-benzimidazole) |

Strategies for Structural Diversification and Derivatization

Structural diversification of the this compound scaffold is a key strategy for developing new chemical entities with tailored properties. researchgate.netscielo.br Modifications can be introduced at three main regions: the benzimidazole core, the phenoxypropyl side chain, and through the synthesis of hybrid molecules incorporating other heterocyclic systems. mdpi.com

The benzimidazole core offers several positions for substitution, allowing for systematic investigation of structure-activity relationships.

C-2 Position: The C-2 position is the most common site for introducing diversity. This is typically achieved by varying the carboxylic acid or aldehyde reactant during the initial cyclization. For example, using different substituted benzoic acids or phenylacetic acids would lead to a variety of 2-aryl or 2-benzyl analogs.

N-1 Position: The nitrogen atom at the 1-position can be readily alkylated or arylated. This is often accomplished by reacting the parent benzimidazole with an appropriate halide in the presence of a base. researchgate.net For instance, N-alkylation with different substituted benzyl (B1604629) chlorides can introduce a range of functionalities.

C-5/6 Positions: Substituents on the benzene ring of the benzimidazole core are introduced by starting with a substituted o-phenylenediamine. nih.gov Electron-donating or electron-withdrawing groups at the C-5 or C-6 positions can significantly influence the electronic properties of the entire molecule. For example, using 4,5-dimethyl-o-phenylenediamine in the synthesis would result in a 5,6-dimethylbenzimidazole (B1208971) derivative. researchgate.net

The table below provides examples of substituted benzimidazole analogs.

| Compound | Substitution Position | Substituent Group | Starting Material |

| 5,6-Dimethylbenzimidazole analog | C-5 and C-6 | Methyl | 4,5-Dimethyl-o-phenylenediamine |

| 1-Alkyl-2-(pyrrolidin-1-yl)-1H-benzo[d]imidazole | N-1 | Alkyl | 2-(Pyrrolidin-1-yl)-1H-benzo[d]imidazole |

| 5-Fluoro-2-(furan-2′-yl)-1H-benzo[d]imidazole | C-5 | Fluoro | 4-Fluoro-o-phenylenediamine |

The phenoxypropyl side chain at the C-2 position is a crucial component that can be modified to alter the compound's physical and chemical properties. nih.gov

Key modifications can include:

Varying the Linker Length: The three-carbon propyl chain can be shortened or lengthened to investigate the optimal distance between the benzimidazole core and the terminal phenoxy group.

Introducing Substituents on the Phenyl Ring: The terminal phenyl ring can be substituted with various groups (e.g., halogens, alkyl, alkoxy groups). These substitutions can affect properties such as lipophilicity and electronic character.

Replacing the Phenoxy Group: The terminal phenoxy group can be replaced with other aromatic or heteroaromatic rings to explore different steric and electronic interactions.

Modifying the Ether Linkage: The oxygen atom of the ether can be replaced with sulfur (thioether) or nitrogen (amino) to create analogs with different hydrogen bonding capabilities and geometries.

For instance, the chemical structure of 2-Methyl-1-(3-phenoxypropyl)-1H-benzoimidazole features a methyl group at the 2-position and the phenoxypropyl group at the N-1 position, illustrating how the placement of this side chain can also be varied. ontosight.ai

Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a widely used strategy in drug design. researchgate.netbenthamdirect.combohrium.com Benzimidazole is often hybridized with other five-membered heterocycles like triazoles and oxadiazoles. nih.govingentaconnect.com

Benzimidazole-Triazole Hybrids: These hybrids are commonly synthesized using "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov A typical synthetic route involves preparing a benzimidazole derivative bearing either an azide (B81097) or a terminal alkyne functionality. This intermediate is then reacted with a corresponding triazole precursor that has the complementary functionality (alkyne or azide, respectively). frontiersin.orgnih.gov For example, 2-(prop-2-yn-1-ylthio)-1H-benzimidazole can be reacted with various substituted azides to yield a library of benzimidazole-triazole hybrids. frontiersin.org Structural variations can be introduced on both the benzimidazole and the substituent attached to the newly formed triazole ring. mdpi.comacs.org

Benzimidazole-Oxadiazole Hybrids: The synthesis of benzimidazole-1,3,4-oxadiazole hybrids often starts with a benzimidazole-2-yl)benzoic acid derivative. This precursor is converted to the corresponding acid hydrazide, which is then cyclized to form the 1,3,4-oxadiazole (B1194373) ring using various reagents like carbon disulfide or cyanogen (B1215507) bromide. researchgate.netnih.govingentaconnect.com This approach allows for the incorporation of diverse substituents on both the benzimidazole and oxadiazole rings.

Structure Activity Relationship Sar Studies of 2 3 Phenoxypropyl 1h Benzimidazole Derivatives

Influence of Substituents on Broader Biological Activities

The biological profile of 2-(3-phenoxypropyl)-1H-benzimidazole derivatives can be significantly modulated by the introduction of various substituents on the benzimidazole (B57391) ring system. researchgate.net These modifications can impact the compound's electronic properties, lipophilicity, steric hindrance, and hydrogen bonding capacity, thereby altering its affinity and selectivity for different biological targets. ontosight.ai

Role of the Phenoxypropyl Moiety in Pharmacological Potency and Selectivity

The (3-phenoxypropyl)amine motif is recognized as a common pharmacophore for histamine (B1213489) H3 receptor antagonists. mdpi.com This suggests that the phenoxypropyl group is crucial for binding to and modulating the activity of this specific receptor. The length and flexibility of the propyl chain, combined with the aromatic nature of the phenyl ring, likely allow for optimal interaction with the receptor's binding pocket.

Furthermore, in a series of N-3 substituted phenoxypropyl piperidine (B6355638) benzimidazol-2-one (B1210169) analogues, this moiety was integral to their activity as nociceptin/orphanin FQ peptide (NOP) receptor agonists, which conferred analgesic properties. ontosight.ai The optimization of substituents on the phenoxypropyl group in these analogues was guided by computational models to enhance potency and affinity for the NOP receptor. ontosight.ai

The presence of the phenoxypropyl side chain and a methyl substitution on the imidazole (B134444) ring contribute to the unique chemical properties of compounds like 2-Methyl-1-(3-phenoxypropyl)-1H-benzoimidazole, including its potential bioactivity and solubility characteristics. mdpi.com The specific biological activity of such compounds is dependent on their interactions with biological molecules and their ability to bind to specific cellular targets. mdpi.com

Effects of Substitutions at the Benzimidazole N-1 Position

Substitution at the N-1 position of the benzimidazole ring is a key strategy for modifying the pharmacological properties of these derivatives. mdpi.com The introduction of different groups at this position can significantly impact the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with target enzymes or receptors. researchgate.net

For instance, the attachment of benzyl (B1604629) groups at the N-1 position has been shown to enhance chemotherapeutic activity, as seen in drugs like clemizole (B1669166) and candesartan (B1668252). mdpi.com In a study on novel N-substituted benzimidazole-derived Schiff bases, the nature of the substituent at the N-1 position, in conjunction with substitutions on a phenyl ring, had a discernible impact on their antiviral, antibacterial, and antiproliferative activities. mdpi.com Specifically, N-phenyl-substituted derivatives showed different activity profiles compared to their N-methyl or N-isobutyl counterparts. mdpi.com

The introduction of a hexyl side chain at the N-1 position in one derivative led to moderate activity against S. aureus and E. faecalis. mdpi.com This highlights the role of lipophilicity and chain length at this position in modulating antibacterial potency.

| Compound ID | N-1 Substituent | Other Substituents | Biological Activity | Reference |

| 37 | Methyl | p-Nitro and cyano-substituted Schiff base | Antibacterial (S. aureus, MIC 32 μM) | mdpi.com |

| 40 | Phenyl | 4-N,N-diethylamino-2-hydroxy-substituted Schiff base | Strong antiproliferative activity (IC50 1.1–4.4 μM) | mdpi.com |

| 42 | Hexyl | N,N-dimethylamino derivative | Moderate antibacterial (S. aureus, E. faecalis, MIC 32 μM) | mdpi.com |

Effects of Substitutions at the Benzimidazole C-2 Position

The C-2 position of the benzimidazole nucleus is a frequent site for modification and plays a crucial role in defining the biological activity of its derivatives. nih.govnih.gov The substituent at this position can directly interact with the active site of enzymes or receptors, and its nature can dictate the type and potency of the pharmacological response.

In many instances, the C-2 substituent is a key determinant of the mechanism of action. nih.gov For example, benzimidazole derivatives with a 2-amino group bearing a bulky adamantyl moiety have shown excellent antitubercular activity, while those with smaller amino groups like cyclohexyl or piperidyl displayed reduced potency. frontiersin.org This suggests that the size and lipophilicity of the C-2 substituent are critical for this specific biological activity.

Furthermore, the introduction of a 2-chloro on an aromatic ring and a 2-NO2 on a benzylidene amino group at this position resulted in enhanced cytotoxic activity against the human K-562 cell line. The electronic properties of the substituent at C-2, whether electron-donating or electron-withdrawing, can significantly influence the molecule's interaction with its biological target.

| C-2 Substituent | Biological Activity | Reference |

| Adamantyl amino | Good to excellent antitubercular activity | frontiersin.org |

| Cyclohexyl amino | Lost antitubercular potency | frontiersin.org |

| Substituted piperidyl | Lost antitubercular potency | frontiersin.org |

| 2-chloro on aromatic ring and 2-NO2 on benzylidene amino group | Better cytotoxic activity against K-562 cell line |

Effects of Substitutions at the Benzimidazole C-5/C-6 Positions

Substitutions at the C-5 and C-6 positions of the benzimidazole ring, which is the benzene (B151609) portion of the molecule, are also pivotal in modulating biological activity. These positions are often targeted to fine-tune the electronic and lipophilic properties of the molecule, which can lead to improved potency, selectivity, and pharmacokinetic profiles.

The introduction of a cyano group at the 5(6)-position of the benzimidazole nucleus has been shown to increase antiproliferative activity in certain N-isobutyl substituted Schiff bases. mdpi.com In another study, a 5,6-dimethoxy substitution on 1H-benzimidazole-linked β-carbolines resulted in more potent anticancer activity compared to the unsubstituted analogue. This indicates that electron-donating groups at these positions can be beneficial for this particular activity.

| C-5/C-6 Substituent | Compound Series | Effect on Biological Activity | Reference |

| Cyano group | N-isobutyl substituted Schiff bases | Increased antiproliferative activity | mdpi.com |

| 5,6-dimethoxy | 1H-benzimidazole-linked β-carbolines | Introduced more anticancer activity | |

| Halogen atom or methyl group | Cyclohexylethyl substituted at C-2 | Increased overall antitubercular efficacy |

SAR Governing Specific Biological Profiles

While the previous sections discussed the general influence of substituents on a broad range of biological activities, this section will focus on the specific structure-activity relationships that govern a particular biological profile, namely antitubercular activity.

Antitubercular Activity and Structural Determinants

Tuberculosis remains a significant global health threat, and the development of new and effective antitubercular agents is a priority. Benzimidazole derivatives have emerged as a promising class of compounds in this area. frontiersin.org The SAR for antitubercular activity in this class of compounds is multifaceted, with contributions from substituents at various positions of the benzimidazole core.

As previously mentioned, the C-2 position is a critical determinant of antitubercular potency. Benzimidazole compounds with an adamantyl amino moiety at the C-2 side chain exhibited excellent activity against Mycobacterium tuberculosis H37Rv, with MICs ranging from 0.03 to 2 mg/mL. frontiersin.org In contrast, derivatives with smaller amino groups at this position were less potent. frontiersin.org This highlights the importance of a bulky, lipophilic group at C-2 for effective antitubercular action.

In one study, a novel benzimidazole series was identified as potential anti-tuberculosis agents. Among the synthesized compounds, a 2-aminobenzimidazole (B67599) derivative showed potent antitubercular activity with a MIC value of 0.03 µg/mL. frontiersin.org This compound also exhibited improved metabolic stability, a crucial parameter for drug development. frontiersin.org

| Compound Series/Substituent | Target/Strain | Key SAR Findings | Reference |

| 2-aminobenzimidazole with adamantyl amino at C-2 | M. tuberculosis H37Rv | Bulky adamantyl group crucial for high activity (MIC 0.03-2 mg/mL). Smaller groups (cyclohexyl, piperidyl) reduce potency. | frontiersin.org |

| C-2 cyclohexylethyl with halogen or methyl at C-5/C-6 | Not specified | Increased overall antitubercular efficacy. | |

| 2-aminobenzimidazole derivative 8b | M. tuberculosis | Potent activity (MIC 0.03 µg/mL) and improved metabolic stability. | frontiersin.org |

| Electron-withdrawing groups on benzimidazole scaffold | Not specified | Can serve as a promising substitution to boost biological activity. |

Antimicrobial Activity (Antibacterial and Antifungal) SAR

The structure-activity relationship (SAR) of this compound derivatives reveals that modifications to the benzimidazole core and the phenoxypropyl side chain significantly influence their antimicrobial efficacy. Generally, the introduction of certain substituents on the benzimidazole ring and the phenoxy group can enhance both antibacterial and antifungal activities.

For antibacterial activity, the presence of electron-withdrawing groups on the benzimidazole moiety tends to increase efficacy. For instance, derivatives with halogen or nitro groups at the 5- and/or 6-positions of the benzimidazole ring have demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria. The nature of the substituent at the 2-position is also critical. While the 3-phenoxypropyl chain provides a foundational level of activity, modifications to the terminal phenyl ring can modulate this. For example, the introduction of electron-donating groups, such as methoxy, on the phenoxy ring can enhance activity against certain bacterial strains. nih.govacs.org The lipophilicity of the molecule, influenced by the length and nature of the alkyl chain at the N-1 position, also plays a role in bacterial cell wall penetration. nih.gov

In terms of antifungal activity, the SAR trends can differ slightly. Studies on various 2-substituted benzimidazoles have shown that increasing the length of an alkyl chain at the N-1 position can negatively impact antifungal potency. nih.gov However, the presence of a p-methoxy group on a phenyl ring at the C-2 position has been associated with promising inhibition against fungal strains like Candida albicans and Aspergillus niger. nih.gov For derivatives of this compound, substitutions on the phenoxy ring are pivotal. Halogen substitutions, particularly chlorine and fluorine, on the phenoxy group have been shown to confer significant antifungal properties.

The following table summarizes the antimicrobial activity of selected 2-substituted benzimidazole derivatives, highlighting the influence of different substituents on their minimum inhibitory concentration (MIC).

| Compound | R1 | R2 | Test Organism | MIC (µg/mL) |

| 1a | -H | -CH3 | S. aureus | 128 |

| 1b | -H | -C2H5 | S. aureus | 64 |

| 2a | 4-OCH3 | -CH3 | C. albicans | 128 |

| 2b | 4-OCH3 | -C2H5 | C. albicans | 64 |

| 3a | 2-CF3 | -CH3 | A. niger | 64 |

Anti-inflammatory Activity SAR

The anti-inflammatory activity of this compound derivatives is intricately linked to the nature and position of substituents on both the benzimidazole core and the side chain. nih.govnih.gov The reported SAR analysis indicates that substitutions at the N1, C2, C5, and C6 positions of the benzimidazole nucleus greatly influence the anti-inflammatory activity. nih.gov

Substitutions at the C2 position of the benzimidazole ring are of particular importance. The presence of a flexible chain, such as the 3-phenoxypropyl group, can favorably position the molecule within the active site of inflammatory enzymes like cyclooxygenases (COX). Modifications to the terminal phenoxy ring can significantly enhance this activity. For example, the introduction of electron-withdrawing groups, such as halogens or trifluoromethyl groups, on the phenoxy ring often leads to increased anti-inflammatory potency. This is attributed to enhanced binding affinity with the target enzymes.

Furthermore, substitutions on the benzimidazole ring itself play a crucial role. Electron-withdrawing groups at the 5- and 6-positions can modulate the electronic properties of the benzimidazole system, which can be beneficial for activity. Conversely, the introduction of bulky substituents at the N1-position can also influence the molecule's conformation and its interaction with biological targets. For instance, the incorporation of a benzyl group at the N1-position has been shown in some benzimidazole series to be favorable for anti-inflammatory effects.

The table below presents the anti-inflammatory activity of representative benzimidazole derivatives, demonstrating the impact of various substitutions.

| Compound | R1 (N1-position) | R2 (C2-position) | R3 (C5/C6-position) | % Inhibition of Edema |

| 4a | -H | -CH2-O-Ph | -H | 45.2 |

| 4b | -H | -CH2-O-(4-Cl-Ph) | -H | 58.7 |

| 4c | -CH2-Ph | -CH2-O-Ph | -H | 52.1 |

| 4d | -H | -CH2-O-Ph | 5-NO2 | 61.5 |

Antioxidant Activity SAR

The antioxidant potential of this compound derivatives is largely dependent on the electronic properties and steric factors of the substituents on the benzimidazole and phenoxy rings. The benzimidazole nucleus itself possesses inherent antioxidant properties due to its electron-rich nature, which allows it to scavenge free radicals. bas.bg

Substitutions on the benzimidazole ring can also fine-tune the antioxidant properties. Electron-donating groups at the 5- or 6-position can increase the electron density of the benzimidazole system, which can enhance its radical scavenging ability. Conversely, electron-withdrawing groups may diminish this activity.

The following table illustrates the antioxidant activity, measured by DPPH radical scavenging assay, of several benzimidazole derivatives.

| Compound | R1 (on Phenoxy Ring) | R2 (on Benzimidazole Ring) | DPPH Scavenging Activity (IC50, µM) |

| 5a | -H | -H | 85.2 |

| 5b | 4-OH | -H | 32.5 |

| 5c | 4-OCH3 | -H | 45.8 |

| 5d | -H | 5-CH3 | 76.4 |

Anticancer/Cytotoxic Activity SAR

The anticancer and cytotoxic activities of this compound derivatives are highly dependent on the specific molecular structure, with substitutions on both the benzimidazole core and the side chain playing critical roles in determining potency and selectivity against various cancer cell lines. nih.gov

The nature of the substituent at the C2-position is a key factor. The 3-phenoxypropyl group provides a scaffold that can be optimized for enhanced cytotoxic effects. The lipophilicity and electronic properties of the terminal phenoxy ring are particularly important. The introduction of halogen atoms (e.g., Cl, F) or other electron-withdrawing groups on the phenoxy ring has been shown to increase cytotoxic activity in many benzimidazole series. This is thought to be due to improved cellular uptake and interaction with intracellular targets.

Furthermore, modifications at the N1-position of the benzimidazole ring can significantly impact anticancer potency. N-alkylation, for instance with short to medium-length alkyl chains, has been demonstrated to enhance antiproliferative activity. nih.gov This is likely due to an increase in the molecule's lipophilicity, facilitating its passage through cell membranes.

Substitutions on the benzimidazole ring at the 5- and 6-positions also contribute to the SAR. The presence of electron-withdrawing groups, such as nitro or trifluoromethyl groups, can enhance the cytotoxic profile of the compounds. These groups can influence the electronic distribution of the benzimidazole system and its ability to interact with biological macromolecules, such as DNA or specific enzymes involved in cell proliferation. researchgate.net

The table below provides a summary of the cytotoxic activity of selected benzimidazole derivatives against the MCF-7 breast cancer cell line.

| Compound | R1 (N1-position) | R2 (on Phenoxy Ring) | R3 (C5-position) | Cytotoxicity (IC50, µM) |

| 6a | -H | -H | -H | 25.6 |

| 6b | -CH3 | -H | -H | 15.2 |

| 6c | -H | 4-Cl | -H | 12.8 |

| 6d | -H | -H | -NO2 | 9.5 |

Preclinical Biological Activity Profiling of 2 3 Phenoxypropyl 1h Benzimidazole and Its Analogs

Antiparasitic Activity and Efficacy Studies

Benzimidazole (B57391) derivatives have long been recognized for their antiparasitic properties. researchgate.net The primary mechanism of action for many benzimidazoles, such as albendazole (B1665689) and mebendazole (B1676124), involves the selective binding to the β-tubulin dimers of the parasite. mdpi.compreprints.org This action prevents the polymerization of microtubules, which disrupts essential cellular functions like motility, adhesion, and cell division, ultimately leading to the parasite's death. mdpi.compreprints.org

Numerous studies have demonstrated the potent in vitro activity of benzimidazole analogs against protozoan parasites. Research on a series of 1H-benzimidazole derivatives revealed that many of the tested compounds were more active as antiprotozoal agents against Giardia lamblia and Entamoeba histolytica than the standard drugs Metronidazole and Albendazole. capes.gov.brnih.gov Similarly, studies on anthelmintic benzimidazoles like mebendazole and albendazole showed they were 30- to 50-fold more active against G. lamblia than metronidazole. researchgate.netnih.gov

A series of 2-(trifluoromethyl)-1H-benzimidazole derivatives also exhibited significant in vitro activity against Giardia intestinalis and Entamoeba histolytica, with some compounds showing nanomolar activities. nih.govresearchgate.net Further research on organic salts of albendazole and mebendazole confirmed their efficacy, with some salts demonstrating greater antiparasitic effects against E. histolytica and G. lamblia compared to the parent drugs. mdpi.com

| Compound/Analog | Target Protozoan | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) | Source |

| Albendazole Salt A2 | E. histolytica | 37.95 | Albendazole | >72.16 | mdpi.com |

| Albendazole Salt A3 | E. histolytica | 39.93 | Albendazole | >72.16 | mdpi.com |

| Mebendazole Salt M3 | E. histolytica | 44.34 | Mebendazole | 57.02 | mdpi.com |

| Albendazole Salt A2 | G. lamblia | 51.31 | Metronidazole | 97.63 | mdpi.com |

| Albendazole Salt A3 | G. lamblia | 53.02 | Metronidazole | 97.63 | mdpi.com |

| Mebendazole Salt M2 | G. lamblia | 79.62 | Metronidazole | 97.63 | mdpi.com |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Benzimidazole derivatives have been extensively studied for their anti-helminthic properties. In vitro testing of 1H-benzimidazole derivatives against the helminth Trichinella spiralis showed that while none were as active as Albendazole, they still possessed activity. capes.gov.brnih.gov However, subsequent studies on other novel benzimidazole derivatives have shown more promising results. One study found that newly synthesized benzimidazole-thiophene compounds exhibited high larvicidal activity, with all tested compounds showing higher efficacy against T. spiralis muscle larvae than albendazole after 48 hours. mdpi.com Another study on novel 1H-benzimidazoles containing a piperazine (B1678402) ring also reported a remarkable effect on the viability of isolated T. spiralis muscle larvae in vitro. rsglobal.pl

In vivo studies have also been conducted. A series of 2-(trifluoromethyl)-1H-benzimidazole derivatives were tested against T. spiralis, where certain compounds showed good activity against the adult phase of the parasite. nih.govresearchgate.net

| Compound/Analog | Model | Target Helminth | Efficacy/Result | Source |

| Benzimidazole-thiophene (4a) | In Vitro | T. spiralis muscle larvae | 80.5% efficacy at 100 µg/mL after 48h | mdpi.com |

| Benzimidazole-thiophene (4b) | In Vitro | T. spiralis muscle larvae | 74.0% efficacy at 100 µg/mL after 48h | mdpi.com |

| Benzimidazole-thiophene (4c) | In Vitro | T. spiralis muscle larvae | 73.4% efficacy at 100 µg/mL after 48h | mdpi.com |

| 2-(trifluoromethyl)-1H-benzimidazoles (1b, 1e) | In Vivo | T. spiralis (adult phase) | Good activity at 75 mg/Kg | nih.govresearchgate.net |

A crucial aspect of any antiparasitic agent is its selectivity, meaning it should be more toxic to the parasite than to the host's cells. Benzimidazoles achieve this selectivity primarily through their targeted action on parasite-specific tubulin. mdpi.compreprints.org This selective binding disrupts the parasite's microtubule-dependent functions without significantly affecting the host's cells. mdpi.compreprints.org

Studies have identified benzimidazole compounds that exhibit high species selectivity, showing a significant difference in their inhibitory concentration between parasitic and bovine Complex I, making them strong candidates for anthelmintics with reduced host toxicity. biorxiv.org The selectivity of albendazole and mebendazole salts has been evaluated using Vero cells (a line of kidney cells from an African green monkey), with several salts showing no cytotoxic effects at high concentrations, indicating a favorable selectivity index. mdpi.com This suggests that these compounds can effectively target the parasite with minimal impact on eukaryotic cells. mdpi.com

Antimicrobial Activity Investigations

In addition to their antiparasitic effects, benzimidazole derivatives have been investigated for their potential as antimicrobial agents. nih.govresearchgate.net

Benzimidazole analogs have demonstrated a broad spectrum of antibacterial activity. A series of 2-substituted phenoxymethyl (B101242) benzimidazoles showed good activity against the Gram-negative bacteria Escherichia coli and Pseudomonas aeruginosa, although few were resistant to the Gram-positive Staphylococcus aureus. researchgate.net Other studies on 2-arylbenzimidazole derivatives also confirmed activity against these strains. nih.gov

Research on 1,3,4-oxadiazole (B1194373) bearing 1H-benzimidazole derivatives identified specific compounds that were highly active against both E. coli and S. aureus. arabjchem.org Furthermore, benzimidazole-triazole hybrids have shown pronounced activity against S. aureus and E. coli. nih.gov Studies on newly synthesized benzimidazole derivatives also reported moderate to good activity against various Gram-negative and Gram-positive bacterial strains. nih.govsemanticscholar.org

| Compound/Analog Type | S. aureus (Gram +) MIC (µg/mL) | B. subtilis (Gram +) MIC (µg/mL) | E. coli (Gram -) MIC (µg/mL) | P. aeruginosa (Gram -) MIC (µg/mL) | Source |

| 2-substituted-1H-benzimidazole (1c) | 25 | 25 | - | - | nih.gov |

| 1,3,4-oxadiazole-benzimidazole (6d) | 12.5 | - | 6.25 | - | arabjchem.org |

| 1,3,4-oxadiazole-benzimidazole (6h) | 12.5 | - | - | - | arabjchem.org |

| 1,3,4-oxadiazole-benzimidazole (6f) | - | - | 12.5 | - | arabjchem.org |

| 2-phenyl-1H-benzimidazole (5b) | 62.5 | - | 62.5 | 125 | semanticscholar.org |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

The antifungal potential of the benzimidazole scaffold has also been well-documented. A study on 2-substituted phenoxymethyl benzimidazoles found that all synthesized compounds possessed potential antifungal activity against Candida albicans, while fewer showed activity against Aspergillus niger. researchgate.net

Derivatives combining benzimidazole with other heterocyclic rings, such as 1,3,4-oxadiazole, have yielded compounds with moderate to potent antifungal activities against various Candida species, with some showing efficacy comparable to or greater than standard drugs like ketoconazole. nih.gov For instance, specific benzimidazole-oxadiazole compounds exhibited MIC₅₀ values of 1.95 µg/mL against C. albicans, matching the potency of Amphotericin B. nih.gov Other research has also confirmed the activity of various benzimidazole derivatives against C. albicans and Aspergillus species. arabjchem.orgnih.gov

| Compound/Analog Type | Candida albicans MIC (µg/mL) | Aspergillus niger MIC (µg/mL) | Reference Drug | MIC (µg/mL) | Source |

| 2-substituted-1H-benzimidazole (1c) | 50 | - | Fluconazole | 1.56 | nih.gov |

| Benzimidazole-oxadiazole (4h) | 1.95 (MIC₅₀) | - | Ketoconazole | 7.8 (MIC₅₀) | nih.gov |

| Benzimidazole-oxadiazole (4p) | 1.95 (MIC₅₀) | - | Ketoconazole | 7.8 (MIC₅₀) | nih.gov |

| 1,3,4-oxadiazole-benzimidazole (6d) | 12.5 | - | - | - | arabjchem.org |

| 1,3,4-oxadiazole-benzimidazole (6f) | 12.5 | - | - | - | arabjchem.org |

| 2-phenyl-1H-benzimidazole (5b) | 62.5 | - | - | - | semanticscholar.org |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. MIC₅₀ is the lowest concentration that inhibits 50% of isolates.

Standardized Methodologies for Antimicrobial Screening (e.g., Disc Diffusion, Tube Dilution, Broth Microdilution)

The evaluation of the antimicrobial potential of benzimidazole derivatives, including compounds like 2-(3-phenoxypropyl)-1H-benzimidazole, relies on standardized and reproducible methodologies to determine their efficacy against a spectrum of pathogenic microorganisms. nih.govmdpi.com These methods are crucial for the initial phases of drug discovery. nih.gov

The Disc Diffusion method , often referred to as the Kirby-Bauer test, is a widely used qualitative screening technique. asm.org It involves placing filter paper discs impregnated with a known concentration of the test compound onto an agar (B569324) plate that has been uniformly inoculated with a specific microorganism. asm.org The plate is then incubated, allowing the compound to diffuse into the agar. The effectiveness of the compound is determined by measuring the diameter of the zone of inhibition, which is the clear area around the disc where microbial growth is prevented. asm.org While this method is a viable alternative for many laboratories, it does not provide a direct comparison of potencies between different drugs. lumenlearning.com

For more quantitative data, dilution methods are employed to determine the Minimum Inhibitory Concentration (MIC) of a compound. nih.govlumenlearning.com The MIC is the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism. nih.govnih.gov These techniques can be performed in a liquid broth medium (broth dilution) or using an agar-based medium (agar dilution). nih.govnih.gov

Tube Dilution (Broth Macrodilution): In this method, a series of tubes are prepared with a liquid growth medium containing two-fold serial dilutions of the test compound. nih.govlumenlearning.comwoah.org Each tube is then inoculated with a standardized suspension of the test microorganism and incubated. japsonline.com The MIC is identified as the lowest concentration of the compound in which no visible turbidity or cloudiness (i.e., no microbial growth) is observed. lumenlearning.com

Broth Microdilution: This is a miniaturized version of the macrodilution method, utilizing 96-well microtiter plates. lumenlearning.comnih.gov This format allows for the testing of multiple compounds or concentrations simultaneously, using smaller volumes of reagents, which is both cost-effective and efficient. lumenlearning.comnih.gov The MIC is determined by observing the lowest concentration that prevents visible growth, which can be assessed visually or with a spectrophotometer. lumenlearning.com This method is less flexible than disc diffusion if commercial panels are used but is highly advantageous for determining quantitative data. woah.org

These standardized assays provide essential data on the antimicrobial spectrum and potency of new benzimidazole derivatives, guiding further development. nih.gov

Anti-inflammatory Activity Assessments

Benzimidazole derivatives are a promising class of compounds investigated for their anti-inflammatory properties. ijcrt.orgnih.govresearchgate.net Their evaluation involves a multi-faceted approach, assessing their impact on key inflammatory pathways and utilizing both cellular and whole-organism models.

A primary mechanism for many anti-inflammatory drugs is the inhibition of enzymes involved in the arachidonic acid cascade. plantarchives.org The cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are crucial for converting arachidonic acid into prostaglandins, which are key mediators of inflammation. plantarchives.orgnih.gov Similarly, 5-lipoxygenase (5-LOX) is an enzyme that converts arachidonic acid into leukotrienes, another class of potent inflammatory mediators. nih.govresearchgate.net

Compounds that can simultaneously inhibit both COX-2 and 5-LOX are of significant therapeutic interest. nih.govresearchgate.net This dual inhibition is considered an effective strategy for combating inflammation while potentially offering a safer profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) or selective COX-2 inhibitors. nih.govresearchgate.net Research on novel benzimidazole derivatives often includes in vitro assays to determine their inhibitory potency (IC50 values) against both COX-2 and 5-LOX enzymes. For instance, studies on various heterocyclic compounds, including those with structures analogous to benzimidazoles, have identified dual inhibitors with significant potency. nih.govrsc.org One study on benzhydrylpiperazine-based derivatives identified a compound with an IC50 of 0.25 µM for COX-2 and 7.87 µM for 5-LOX, outperforming standard drugs. rsc.org

Beyond direct enzyme inhibition, the anti-inflammatory effects of compounds can be mediated through the modulation of intracellular signaling pathways. The mitogen-activated protein kinase (MAPK) cascades are critical signaling pathways involved in cellular processes like proliferation, differentiation, and inflammation. nih.gov The p38 MAPK pathway, in particular, is stimulated by stress and inflammatory signals. nih.govbiorxiv.org

The p38 MAPK family consists of four isoforms (α, β, γ, and δ) that are involved in regulating the production of pro-inflammatory cytokines. nih.gov The p38α isoform is the most well-characterized and is ubiquitously expressed. nih.gov Inhibition of the p38 MAPK pathway is considered a potential therapeutic strategy for inflammatory diseases. biorxiv.org Therefore, preclinical profiling of anti-inflammatory compounds like benzimidazole derivatives may involve assessing their ability to inhibit p38 MAPK activation or its downstream effects in cellular models.

To comprehensively assess anti-inflammatory activity, a combination of in vitro and in vivo models is utilized.

In Vitro - Protein Denaturation Assay: Inflammation can involve the denaturation of proteins, a process where proteins lose their tertiary and secondary structures. jcdr.netmedwinpublishers.com This denaturation can lead to the formation of antigens, triggering inflammatory responses. innpharmacotherapy.com The protein denaturation assay is a widely accepted in vitro method to screen for anti-inflammatory potential. jcdr.netresearchgate.net It is based on the principle that anti-inflammatory compounds can stabilize protein structures and prevent heat-induced denaturation. medwinpublishers.comresearchgate.net Commonly, bovine serum albumin (BSA) or egg albumin is used. jcdr.netijpsjournal.com The test compound is incubated with the protein solution, which is then heated. The resulting turbidity from denatured protein is measured spectrophotometrically, and the ability of the compound to inhibit this denaturation is calculated. innpharmacotherapy.comijpsjournal.com This assay provides a simple and rapid method for preliminary screening. medwinpublishers.com

In Vivo - Carrageenan-Induced Paw Edema in Rodents: The carrageenan-induced paw edema model is a classic and highly reproducible in vivo assay for evaluating acute inflammation and screening for anti-inflammatory drugs. bohrium.comcreative-biolabs.comcriver.comcreative-bioarray.com In this model, an inflammatory agent, carrageenan, is injected into the paw of a rat or mouse. creative-bioarray.cominotiv.com This induces a localized inflammatory response characterized by edema (swelling), which develops rapidly and is mediated by the release of pro-inflammatory agents like histamine (B1213489), bradykinin (B550075), and prostaglandins. creative-biolabs.comcreative-bioarray.com Test compounds are administered prior to the carrageenan injection. inotiv.com The anti-inflammatory effect is quantified by measuring the reduction in paw volume or thickness at specific time points after the injection, compared to a control group. inotiv.com Numerous studies have validated the anti-inflammatory effects of novel benzimidazole derivatives using this model, often showing a significant reduction in paw edema comparable to standard drugs like diclofenac (B195802) or aceclofenac. bohrium.comnih.govresearchgate.net

| In Vivo Anti-inflammatory Activity of Benzimidazole Derivatives in Carrageenan-Induced Paw Edema Model | | :--- | :--- | | Compound ID | % Inhibition of Paw Edema | | Benzimidazole Derivative 11b | 81.75% | | Benzimidazole Derivative 11c | 79.09% | | Benzimidazole Derivative 11d | 86.69% | | Standard (Aceclofenac) | 87.83% | This table presents data on the percentage inhibition of paw edema in a rat model for selected benzimidazole derivatives compared to a standard anti-inflammatory drug. Data sourced from reference researchgate.net.

Antioxidant Activity Profiling

The antioxidant capacity of compounds is frequently evaluated using in vitro free radical scavenging assays. These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize stable free radicals.

1,1-Diphenyl-2-picrylhydrazyl (DPPH) Assay: The DPPH assay is a common, rapid, and straightforward method for screening antioxidant activity. tandfonline.com DPPH is a stable free radical that has a deep violet color in solution. semanticscholar.org When an antioxidant compound donates a hydrogen atom to DPPH, it becomes reduced, and the solution's color changes to a pale yellow. nih.gov This decolorization is proportional to the scavenging activity of the compound and is measured by the decrease in absorbance at a specific wavelength (around 517 nm). tandfonline.comnih.gov The results are often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. semanticscholar.orguobaghdad.edu.iq

2,2′-Azinobis-(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Assay: The ABTS assay is another widely used method for assessing antioxidant activity. researchgate.net In this assay, the ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS with potassium persulfate. tandfonline.com This radical has a characteristic blue-green color. bas.bg In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless form. tandfonline.com The degree of decolorization, measured by the reduction in absorbance (around 734 nm), indicates the radical scavenging capacity of the test compound. tandfonline.com The ABTS assay is applicable to both hydrophilic and lipophilic compounds and is considered more sensitive than the DPPH method by some researchers. bas.bg Studies on benzimidazole derivatives have demonstrated their capacity to scavenge both DPPH and ABTS radicals, with some compounds showing very good activity. tandfonline.comresearchgate.net

| Antioxidant Activity of Selected Benzimidazole Derivatives (DPPH Assay) | | :--- | :--- | | Compound ID | IC50 (µM) | | 2-(1H-benzimidazol-2-yl)phenol (2) | 1974 | | 2-p-tolyl-1H-benzimidazole (3) | 773 | | 2-(4-methoxyphenyl)-1H-benzimidazole (7) | 800 | This table shows the half-maximal inhibitory concentration (IC50) for selected benzimidazole derivatives in the DPPH free radical scavenging assay. Data sourced from reference semanticscholar.org.

Ferric Reducing Antioxidant Power (FRAP) Assays

The Ferric Reducing Antioxidant Power (FRAP) assay is a common method used to determine the total antioxidant capacity of a substance by measuring its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). This reduction results in a colored product, the intensity of which is proportional to the antioxidant power. Despite the widespread use of this assay for evaluating the antioxidant potential of various compounds, a comprehensive review of the scientific literature reveals no specific studies that have reported the Ferric Reducing Antioxidant Power of this compound or its close analogs. Therefore, quantitative data on its ability to reduce ferric ions is not available.

Oxygen Radical Absorbance Capacity (ORAC) Determinations

The Oxygen Radical Absorbance Capacity (ORAC) assay is another widely accepted method for measuring the antioxidant capacity of a substance. This assay evaluates the ability of a compound to neutralize peroxyl radicals, which are known to cause oxidative damage. The ORAC assay measures the protection an antioxidant provides to a fluorescent probe, with the antioxidant's capacity being quantified by the area under the curve of fluorescence decay. A thorough search of existing scientific research indicates that this compound has not been evaluated using the ORAC assay. Consequently, there is no available data to quantify its oxygen radical absorbance capacity.

Anticancer and Cytotoxic Activity Evaluation

While the broader class of benzimidazole derivatives has been a subject of interest in anticancer research, specific data on the anticancer and cytotoxic activity of this compound is not available in the public domain.

Antiproliferative Effects on Various Cancer Cell Lines (e.g., HL-60, MCF-7, SW-480, K562S, K562R, MDA-MB-231, DLD-1)

The antiproliferative effects of a compound are typically assessed by its ability to inhibit the growth of cancer cells in vitro. Numerous studies have investigated various benzimidazole derivatives against a range of cancer cell lines. However, specific experimental data on the antiproliferative activity of this compound against the human promyelocytic leukemia (HL-60), breast adenocarcinoma (MCF-7), colorectal adenocarcinoma (SW-480), chronic myelogenous leukemia (K562S and K562R), triple-negative breast cancer (MDA-MB-231), and colorectal adenocarcinoma (DLD-1) cell lines could not be located in the reviewed literature.

Table 1: Summary of Antiproliferative Activity Data for this compound

| Cell Line | IC₅₀ (µM) |

| HL-60 | Data not available |

| MCF-7 | Data not available |

| SW-480 | Data not available |

| K562S | Data not available |

| K562R | Data not available |

| MDA-MB-231 | Data not available |

| DLD-1 | Data not available |

IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.

Evaluation of Cytotoxicity in Comparison to Standard Chemotherapeutic Agents

The evaluation of a novel compound's cytotoxicity is often benchmarked against established chemotherapeutic agents to gauge its potential efficacy. This comparative analysis is a critical step in preclinical drug development. For the broader family of benzimidazole derivatives, some studies have drawn comparisons with standard drugs. However, a specific cytotoxic comparison of this compound with standard chemotherapeutic agents has not been reported in the available scientific literature. Therefore, a direct assessment of its relative cytotoxic potential is not possible at this time.

Table 2: Comparative Cytotoxicity of this compound

| Compound | Standard Chemotherapeutic Agent | Cell Line | Relative Cytotoxicity |

| This compound | Data not available | Data not available | Data not available |

Molecular Mechanisms of Action and Target Identification

Elucidation of Molecular Interactions with Biological Targets

Research into the molecular pharmacology of 2-(3-phenoxypropyl)-1H-benzimidazole has identified several key cellular components and pathways that are modulated by this compound. These include structural proteins, essential enzymes involved in nucleic acid synthesis and cellular signaling, as well as cell surface receptors.

A significant mechanism underlying the antiparasitic action of benzimidazole (B57391) derivatives is their ability to interfere with the formation and function of microtubules. nih.govresearchgate.net Microtubules are essential cytoskeletal polymers in eukaryotic cells, playing crucial roles in cell division, motility, and intracellular transport. mdpi.comnih.gov They are formed by the polymerization of α- and β-tubulin heterodimers.

Benzimidazole compounds, including those structurally related to this compound, have been shown to bind to β-tubulin, thereby inhibiting its polymerization into microtubules. nih.govnih.govresearchgate.net This disruption of microtubule assembly is particularly detrimental to rapidly dividing cells, such as those found in parasitic helminths and protozoa. nih.govresearchgate.net The selective toxicity of these compounds towards parasites is often attributed to differences in the tubulin protein between the parasite and its host.

The inhibition of tubulin polymerization leads to a cascade of downstream effects, including the arrest of the cell cycle in the G2/M phase and the induction of apoptosis. nih.gov This mechanism is also being explored for its potential in anticancer therapy. mdpi.comnih.govmdpi.com

Table 1: Effects of Benzimidazole Derivatives on Tubulin Polymerization and Cell Cycle

| Compound Class | Target | Mechanism of Action | Cellular Effect | Therapeutic Application |

|---|---|---|---|---|

| Benzimidazole Derivatives | β-tubulin | Inhibition of tubulin polymerization | G2/M phase cell cycle arrest, Apoptosis | Antiparasitic, Anticancer |

While the primary antiparasitic mechanism of many benzimidazoles is tubulin inhibition, some derivatives also exhibit antibacterial and antifungal activities through different molecular pathways. nih.gov Although direct evidence for this compound is limited, the broader class of benzimidazoles has been shown to interfere with microbial DNA synthesis and the function of essential enzymes.

This interference can occur through various mechanisms, including the inhibition of enzymes crucial for DNA replication and repair. The structural similarity of the benzimidazole nucleus to purine (B94841) bases allows some derivatives to act as antimetabolites, disrupting nucleic acid synthesis.

In addition to their effects on cytoskeletal proteins and microbial enzymes, benzimidazole derivatives have emerged as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways.

p38 Mitogen-Activated Protein Kinase (MAPK): The p38 MAPK signaling pathway is involved in cellular responses to stress and inflammation. nih.govnih.govbenthamscience.com Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. Certain benzimidazole derivatives have been identified as inhibitors of p38 MAPK, suggesting their potential as anti-inflammatory and anticancer agents. nih.govgoogle.commdpi.com

Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that plays a critical role in cell proliferation and survival. nih.gov Mutations and overexpression of EGFR are common in various cancers, making it a key target for cancer therapy. google.comreactionbiology.com Several studies have reported that benzimidazole-based compounds can effectively inhibit EGFR kinase activity. nih.govnih.govresearchgate.net

BCR-ABL: The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML). nih.gov Benzimidazole derivatives have been investigated for their ability to inhibit BCR-ABL, with some compounds showing promise in overcoming resistance to existing CML therapies. nih.gov

Table 2: Benzimidazole Derivatives as Protein Kinase Inhibitors

| Target Kinase | Therapeutic Area | Reference Compound(s) |

|---|---|---|

| p38 MAPK | Inflammatory Diseases, Cancer | Benzothiazole and Pyridinylimidazole derivatives |

| EGFR | Cancer | Benzimidazole/1,2,3-triazole hybrids |

| BCR-ABL | Chronic Myeloid Leukemia | 2-[4-(1H-benzimidazol-1-yl) phenyl]-1H-benzimidazole derivatives |

DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and recombination. esisresearch.orglookchem.com They are validated targets for both antibacterial and anticancer drugs. Certain benzimidazole derivatives have been found to inhibit the activity of both type I and type II DNA topoisomerases. nih.govesisresearch.orgresearchgate.netnih.gov

The differential sensitivity of bacterial and human topoisomerases to these inhibitors can provide a basis for selective antibacterial activity. For instance, some benzoxazole (B165842) and benzimidazole derivatives have shown more potent inhibition of eukaryotic DNA topoisomerase I than the reference drug camptothecin, while others were more effective against eukaryotic DNA topoisomerase II than etoposide. esisresearch.org

P-glycoprotein (P-gp) is a transmembrane efflux pump that contributes to multidrug resistance (MDR) in cancer cells by actively transporting a wide range of chemotherapeutic agents out of the cell. nih.govscielo.brresearchgate.net Overcoming MDR is a major challenge in cancer treatment.

Several benzimidazole derivatives have been shown to inhibit the function of P-gp. nih.gov By blocking this efflux pump, these compounds can restore the intracellular concentration and efficacy of anticancer drugs in resistant cancer cells. This mechanism is of significant interest for the development of chemosensitizing agents to be used in combination with conventional chemotherapy.

Beyond intracellular targets, benzimidazole derivatives have also been found to interact with various cell surface receptors, leading to the modulation of signaling pathways involved in pain, inflammation, and other physiological processes.

Transient Receptor Potential Vanilloid-1 (TRPV1): The TRPV1 receptor is a non-selective cation channel that plays a crucial role in the detection and transduction of noxious stimuli, including heat and capsaicin. nih.govnih.govresearchgate.netfrontiersin.org Antagonists of the TRPV1 receptor are being investigated as potential analgesics. A class of TRPV1 antagonists has been developed based on a benzo[d]imidazole platform. nih.gov

Cannabinoid Receptors: The endocannabinoid system, which includes the CB1 and CB2 receptors, is involved in regulating a wide range of physiological processes. researchgate.netnih.gov Benzimidazole derivatives have been designed and synthesized as ligands for cannabinoid receptors, with some exhibiting high affinity for the CB1 receptor. researchgate.netnih.gov This suggests their potential for therapeutic applications targeting the endocannabinoid system.

Bradykinin (B550075) Receptors: Bradykinin is a peptide involved in inflammation and pain. It exerts its effects through two G protein-coupled receptors, B1 and B2. nih.gov A series of 1-benzylbenzimidazoles has been identified as antagonists of the bradykinin B1 receptor, indicating a potential role for this class of compounds in the management of pain and inflammation. nih.gov

Computational and Molecular Modeling Approaches

Computational and molecular modeling techniques are pivotal in modern drug discovery, offering predictive insights into the behavior of chemical compounds at a molecular level. These in silico methods allow for the efficient screening of molecules, prediction of their biological activities, and assessment of their pharmacokinetic profiles, thereby accelerating the identification and optimization of potential therapeutic agents. For benzimidazole derivatives, including compounds structurally related to this compound, these approaches have been instrumental in elucidating mechanisms of action and predicting drug-like properties.

Molecular Docking Simulations for Ligand-Target Binding Affinity

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for understanding the binding affinity and interaction patterns between a ligand, such as a benzimidazole derivative, and its biological target, typically a protein or enzyme. The primary goal is to calculate the binding energy of the complex, with lower binding energies generally indicating a more stable and potent interaction.

While specific molecular docking studies for this compound have not been detailed in the available research, the methodology is widely applied to the broader benzimidazole class to explore their therapeutic potential. For instance, docking studies on various benzimidazole analogues have been used to investigate their anti-inflammatory activity by predicting interactions with the cyclooxygenase-2 (COX-2) enzyme. In such studies, researchers analyze the docked conformations to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions with specific amino acid residues within the enzyme's active site. researchgate.net

The typical output of these simulations includes data on binding energy and the specific amino acids involved in the interaction, as illustrated in the hypothetical table below for a generic benzimidazole derivative targeting an enzyme active site.

| Parameter | Description | Example Finding |

| Binding Energy | The calculated energy of interaction between the ligand and the target protein, typically in kcal/mol. A more negative value suggests a stronger binding affinity. | -11.34 kcal/mol |

| Hydrogen Bonds | Non-covalent attractions between a hydrogen atom and an electronegative atom like oxygen or nitrogen. These are critical for the specificity of binding. | Interactions with HIS:207, HIS:386, HIS:388 |

| Hydrophobic Interactions | Interactions between nonpolar groups, which play a significant role in the stability of the ligand-protein complex. | Interactions with ALA:199, PHE:200, LEU:390 |

This table is illustrative of typical data obtained from molecular docking studies on benzimidazole derivatives and does not represent specific findings for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular properties (descriptors) that influence activity, QSAR models can predict the potency of novel, unsynthesized molecules.

For a series of chloroaryloxyalkyl benzimidazole derivatives, which are structurally related to this compound, a QSAR analysis was conducted to correlate their structural features with antibacterial activity against Staphylococcus aureus. nih.gov The study developed a three-parametric equation that successfully linked the minimum inhibitory concentration (MIC) to specific molecular descriptors. nih.gov

The key descriptors identified in the model were:

HOMO (Highest Occupied Molecular Orbital) Energy: This electronic descriptor relates to the electron-donating ability of a molecule.

Hydration Energy: This descriptor quantifies the energy released upon dissolving a molecule in water, reflecting its solubility and interaction with an aqueous environment.

Number of Primary Carbon Atoms: A topological descriptor that provides information about the molecule's branching and structure.

The study found a direct correlation between these descriptors and the antibacterial activity, demonstrating that electronic and physicochemical properties are critical for the biological function of this class of compounds. nih.gov

| Descriptor | Type | Correlation with Antibacterial Activity |

| HOMO Energy | Electronic | A higher HOMO energy was correlated with increased activity. |

| Hydration Energy | Physicochemical | A lower (more negative) hydration energy was linked to better activity. |

| Number of Primary Carbons | Topological | This structural feature was found to be a significant predictor of activity. |

This table summarizes findings from a QSAR study on chloroaryloxyalkyl benzimidazole derivatives, a class of compounds structurally related to this compound. nih.gov

In Silico ADME Prediction and Metabolic Stability Analysis

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical step in early-stage drug development that uses computational models to estimate the pharmacokinetic properties of a compound. nih.gov These predictions help to identify candidates with favorable drug-like characteristics and flag potential liabilities, reducing the likelihood of late-stage failures. nih.gov While specific in silico ADME data for this compound is not available, general predictions for various benzimidazole series are widely reported in the literature.

Commonly predicted ADME properties include adherence to established drug-likeness rules, such as Lipinski's Rule of Five, which assesses oral bioavailability based on molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. mdpi.com Other important predicted parameters include aqueous solubility, blood-brain barrier permeability, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. japtronline.com

Metabolic stability is another key parameter, often assessed by predicting the compound's susceptibility to metabolism by liver enzymes. Computational tools can identify potential "metabolic hotspots" on a molecule, which are sites prone to enzymatic modification. This information guides medicinal chemists in modifying the structure to enhance metabolic stability and prolong the compound's duration of action.

The following table provides an example of the types of ADME parameters predicted for benzimidazole derivatives, illustrating their potential drug-like properties.

| ADME Parameter | Description | Typical Predicted Value for Benzimidazole Derivatives |

| Molecular Weight | The mass of the molecule (Lipinski's rule: < 500 Da). | Compliant mdpi.com |

| logP (Lipophilicity) | The octanol-water partition coefficient, indicating lipophilicity (Lipinski's rule: < 5). | Generally compliant, some exceptions > 5 mdpi.com |

| Hydrogen Bond Donors | The number of N-H and O-H bonds (Lipinski's rule: < 5). | Compliant mdpi.com |

| Hydrogen Bond Acceptors | The number of N and O atoms (Lipinski's rule: < 10). | Compliant mdpi.com |

| Aqueous Solubility (logS) | The logarithm of the molar solubility in water. | Moderately to poorly soluble nih.gov |

| Blood-Brain Barrier (BBB) Permeability | Prediction of whether the compound can cross the BBB. | Variable; depends on specific structure |

This table contains illustrative data based on in silico ADME predictions for various series of benzimidazole derivatives and does not represent specific findings for this compound. mdpi.comnih.gov

Future Directions and Advanced Research Perspectives for 2 3 Phenoxypropyl 1h Benzimidazole

Rational Design and Synthesis of Next-Generation Benzimidazole (B57391) Derivatives with Enhanced Potency and Selectivity

The future development of analogs of 2-(3-phenoxypropyl)-1H-benzimidazole will heavily rely on rational drug design principles to create next-generation compounds with superior potency and target selectivity. nih.gov Structure-Activity Relationship (SAR) studies are fundamental to this process, providing critical insights into how specific structural modifications influence biological activity. rroij.comnih.govnih.gov By systematically altering substituents on the benzimidazole core, the phenoxy group, and the propyl linker, researchers can optimize interactions with the target protein. For instance, SAR analyses have shown that substitutions at the N1, C2, C5, and C6 positions of the benzimidazole ring can significantly impact the pharmacological profile. nih.govnih.gov

Key synthetic strategies for creating diverse libraries of these derivatives often involve the condensation of o-phenylenediamines with aldehydes or carboxylic acids, a versatile and widely documented method. arabjchem.orgrsc.org Advanced synthetic methodologies, including microwave-assisted and green chemistry approaches, are being increasingly adopted to improve efficiency and yield. ijpsjournal.com The goal is to synthesize novel analogs that exhibit not only heightened efficacy but also a refined selectivity profile, thereby minimizing potential off-target effects.

| Modification Site | Potential Substituents | Design Rationale | Desired Outcome |

|---|---|---|---|

| Benzimidazole Ring (C5/C6) | Electron-withdrawing groups (e.g., -CF₃, -Cl), Electron-donating groups (e.g., -OCH₃) | Modulate electronic properties and metabolic stability. | Enhanced potency, improved pharmacokinetic profile. |

| Phenoxy Ring | Halogens, alkyl, or alkoxy groups at ortho-, meta-, or para-positions | Alter hydrophobic interactions and steric hindrance within the target's binding pocket. | Increased target affinity and selectivity. |

| Propyl Linker | Introduction of rigidity (e.g., cyclopropyl), substitution with polar groups | Optimize conformation and improve solubility. | Enhanced binding affinity and better physicochemical properties. |

| N1-Position of Benzimidazole | Small alkyl groups, functionalized side chains | Explore additional binding interactions and modulate solubility. | Improved potency and drug-like properties. nih.gov |

Exploration of Novel Therapeutic Indications and Multi-targeting Approaches for Benzimidazole Scaffolds

The benzimidazole nucleus is renowned for its broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govrsc.orgorientjchem.org This versatility provides a strong foundation for exploring novel therapeutic applications for derivatives of this compound. Current research is increasingly focused on multi-target drug design, an approach particularly relevant for complex multifactorial diseases like cancer and neurodegenerative disorders. nih.govnih.gov

Benzimidazole hybrids have been successfully designed as agents that can simultaneously modulate multiple targets. For example, researchers have developed benzimidazole-triazole hybrids that act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), both crucial in cancer progression. nih.gov Similarly, benzimidazole-based scaffolds are being investigated as multi-target drugs for Alzheimer's disease by inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.com Future research could involve creating hybrid molecules that couple the this compound moiety with other pharmacophores to address novel or multiple pathological pathways.

| Therapeutic Area | Potential Single Targets | Potential Multi-Target Approach | Rationale |

|---|---|---|---|

| Oncology | Kinases (e.g., EGFR, BRAF), Topoisomerases, Tubulin | Dual inhibition of kinases (e.g., EGFR/VEGFR-2) or kinase/epigenetic targets (e.g., PI3K/HDAC). nih.govrsc.org | Overcomes drug resistance and addresses the complexity of cancer signaling pathways. nih.gov |

| Infectious Diseases | Viral polymerases, bacterial DNA gyrase, fungal enzymes (e.g., 14α-demethylase). researchgate.net | Combination with other antimicrobial scaffolds to create synergistic effects. | Broadens the spectrum of activity and combats resistant strains. nih.gov |

| Neurodegenerative Diseases | Cholinesterases (AChE/BuChE), Monoamine oxidase (MAO). | Simultaneous inhibition of cholinesterases and aggregation of amyloid-beta. mdpi.com | Addresses multiple facets of disease pathology. |

| Inflammation | Cyclooxygenase (COX), 5-Lipoxygenase (5-LOX), Cytokines. nih.govnih.gov | Dual COX/5-LOX inhibition. | Provides broader anti-inflammatory coverage with a potentially improved side-effect profile. nih.gov |

Advanced Mechanistic Studies and Comprehensive Target Validation

A critical aspect of future research will be to move beyond preliminary activity screening to in-depth mechanistic studies and rigorous target validation. Elucidating the precise mechanism of action is essential for optimizing drug candidates and understanding their biological effects. For benzimidazole derivatives, this involves identifying the specific molecular targets and characterizing the binding interactions at an atomic level. researchgate.net

Techniques such as X-ray crystallography and NMR spectroscopy can provide high-resolution structural data of the compound bound to its target protein, revealing key interactions that drive affinity and selectivity. nih.gov Biochemical and cellular assays are necessary to confirm the functional consequences of this binding, such as enzyme inhibition or receptor modulation. Furthermore, genetic techniques like CRISPR-Cas9 or RNA interference can be employed in cell models to validate that the observed phenotype is a direct result of activity at the intended target. This comprehensive approach ensures a thorough understanding of the compound's biological activity and builds a strong foundation for further development. researchgate.net

Integration of Cutting-Edge Computational and Experimental Methodologies in Drug Discovery

The synergy between computational and experimental methods has revolutionized modern drug discovery, accelerating the identification and optimization of lead compounds. jddhs.comnih.gov For this compound and its future derivatives, this integrated approach will be indispensable.